REACTION_CXSMILES
|
C1(C)C=CC(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=1.[CH:14]1([CH:17]=[CH:18][C:19]([O:21][CH3:22])=[O:20])[CH2:16][CH2:15]1.[H-].[Na+]>CS(C)=O.C(OCC)C.[Cl-].[Na+].O>[CH:14]1([C:17]2[C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:10][NH:11][CH:12]=2)[CH2:16][CH2:15]1 |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
8.77 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
5.67 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=CC(=O)OC
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
brine
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture has been stirred at room temperature for 2.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted twice with 100 mL of diethyl ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Reaction Time |
2.75 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C(=CNC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |